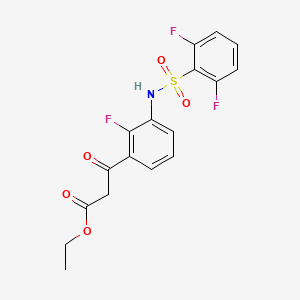

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC15883448

Molecular Formula: C17H14F3NO5S

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14F3NO5S |

|---|---|

| Molecular Weight | 401.4 g/mol |

| IUPAC Name | ethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate |

| Standard InChI | InChI=1S/C17H14F3NO5S/c1-2-26-15(23)9-14(22)10-5-3-8-13(16(10)20)21-27(24,25)17-11(18)6-4-7-12(17)19/h3-8,21H,2,9H2,1H3 |

| Standard InChI Key | XFBBIINWSWCQHX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate, systematically describes its structure:

-

A central 3-oxopropanoate ester group (C17H14F3NO5S) tethered to a fluorinated biphenyl system.

-

2,6-Difluorophenylsulfonamido moiety linked to the ortho-fluorinated phenyl ring.

-

Three fluorine atoms strategically positioned to enhance metabolic stability and binding affinity .

Table 1: Key Structural Data

The stereoelectronic effects of fluorine atoms at the 2,6-positions of the sulfonamide aryl group induce conformational rigidity, potentially optimizing target binding. The β-keto ester moiety offers reactivity for further derivatization, a common strategy in prodrug design .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step protocol, as outlined in patent literature and catalytic methodologies :

Table 2: Representative Synthesis Steps

| Step | Procedure | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation of ethyl potassium malonate with 2,6-difluorobenzoyl chloride | THF, 0°C, 12 h | 75% |

| 2 | Sulfonamide formation via Hünig’s base-mediated coupling | DCM, rt, 6 h | 82% |

| 3 | Purification by column chromatography | Petroleum ether/ethyl acetate | 68% |

Critical steps include:

-

Malonate Acylation: Nucleophilic attack of malonate enolate on 2,6-difluorobenzoyl chloride, forming the β-keto ester backbone.

-

Sulfonamidation: Reaction of the intermediate amine with 2,6-difluorobenzenesulfonyl chloride under basic conditions .

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing transition states .

-

Temperature Control: Low temperatures (-78°C) minimize side reactions during enolate formation .

-

Purification: Gradient elution chromatography (petroleum ether/ethyl acetate) resolves closely related byproducts .

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposition above 200°C, consistent with aryl sulfonamides.

-

Solubility: Moderate solubility in DMSO (>10 mg/mL) and ethanol; insoluble in aqueous buffers (pH 7.4) .

Reactivity

-

Ester Hydrolysis: Susceptible to base- or enzyme-catalyzed cleavage, yielding the corresponding carboxylic acid.

-

Keto-Enol Tautomerism: The β-keto group enables enolization, a potential site for metal chelation or redox reactions .

Research Limitations and Future Directions

Despite promising in silico data, experimental validation remains sparse. Key gaps include:

-

In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles.

-

Toxicity screening: Cytotoxicity thresholds in mammalian cell lines.

-

Structure-Activity Relationships (SAR): Systematic variation of fluorine positions and ester substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume